molecular formula C10H9Cl2N5O B244531 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Cat. No. B244531
M. Wt: 286.11 g/mol
InChI Key: WLJJLIPOQGMQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the tetrazole family of compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in bacterial and fungal cell wall synthesis. It may also act by modulating the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to reduce the production of certain inflammatory mediators, such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a new antibiotic. This could lead to the development of new drugs to combat antibiotic-resistant bacteria. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One direction is to further investigate its potential as a new antibiotic. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory conditions. Additionally, further studies are needed to determine its safety and efficacy in animal models and humans.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 2-ethyl-5-aminotetrazole in the presence of a base such as triethylamine. This reaction results in the formation of 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide as a white solid. The yield of this reaction is typically around 70%.

Scientific Research Applications

3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.

properties

Molecular Formula

C10H9Cl2N5O

Molecular Weight

286.11 g/mol

IUPAC Name

3,4-dichloro-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,15,18)

InChI Key

WLJJLIPOQGMQPN-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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